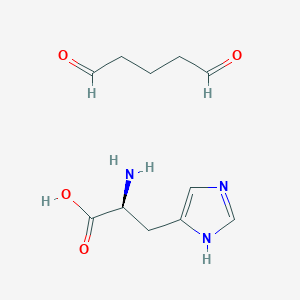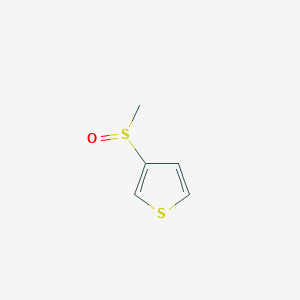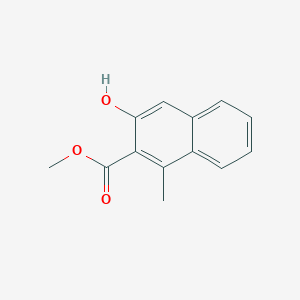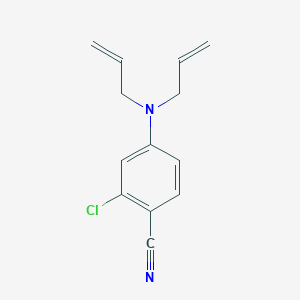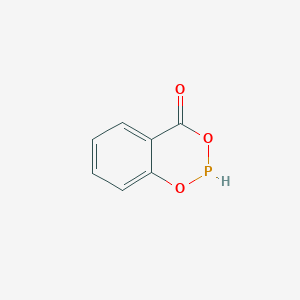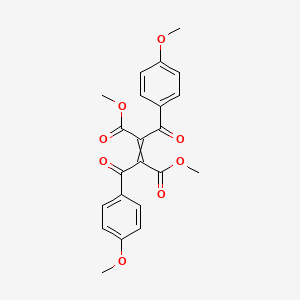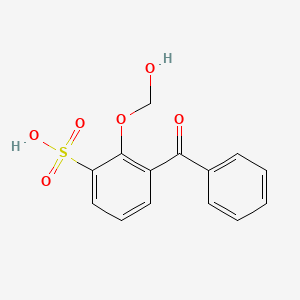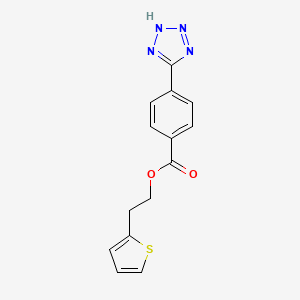
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound that combines a thiophene ring, a tetrazole ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as triethyl orthoformate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoethyl thiophene with a suitable base.
Esterification: The final step involves the esterification of the tetrazole and thiophene intermediates with 4-carboxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Ammonia, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the thiophene ring.
2-(Thiophen-2-yl)ethyl Benzoate: Similar structure but lacks the tetrazole ring.
Uniqueness
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the thiophene and tetrazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
651769-48-1 |
|---|---|
Molekularformel |
C14H12N4O2S |
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
2-thiophen-2-ylethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H12N4O2S/c19-14(20-8-7-12-2-1-9-21-12)11-5-3-10(4-6-11)13-15-17-18-16-13/h1-6,9H,7-8H2,(H,15,16,17,18) |
InChI-Schlüssel |
PAYHBAMJVSUALA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)
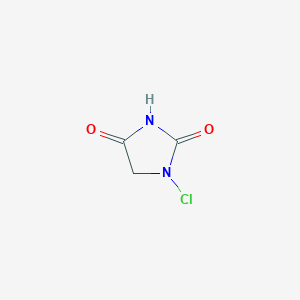
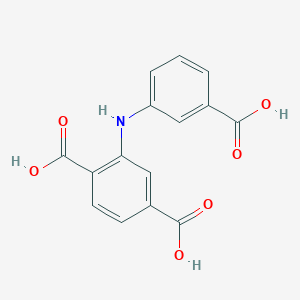
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
